Home > Products > Screening Compounds P55535 > (R,R)-Epoxy Leucine Carfilzomib
(R,R)-Epoxy Leucine Carfilzomib -

(R,R)-Epoxy Leucine Carfilzomib

Catalog Number: EVT-15227094
CAS Number:
Molecular Formula: C40H57N5O7
Molecular Weight: 719.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,R)-Epoxy Leucine Carfilzomib is a synthetic compound derived from the natural product epoxomicin, which is known for its potent proteasome-inhibiting properties. Carfilzomib, marketed under the brand name Kyprolis, is primarily used in the treatment of multiple myeloma. It functions as a selective and irreversible inhibitor of the proteasome, an essential cellular complex involved in protein degradation. This compound has gained attention due to its efficacy in cancer therapy and its unique mechanism of action compared to other proteasome inhibitors.

Source

Carfilzomib was developed by Onyx Pharmaceuticals and received approval from the United States Food and Drug Administration in July 2012. The compound is synthesized from L-leucine, which undergoes several chemical transformations to yield the final product. The development of Carfilzomib was based on research conducted by Craig Crews at Yale University, who initially identified epoxomicin as a proteasome inhibitor.

Classification

Carfilzomib is classified as a tetrapeptide epoxyketone and falls under the category of proteasome inhibitors. It is specifically designed to inhibit the chymotrypsin-like activity of the 20S proteasome, making it a targeted therapy for hematological malignancies.

Synthesis Analysis

Methods

The synthesis of (R,R)-Epoxy Leucine Carfilzomib involves several key steps:

  1. Starting Material: The synthesis begins with L-leucine as the primary raw material.
  2. Amidation Reaction: L-leucine reacts with di-tert-butyl dicarbonate to form a protected amino acid.
  3. Weinreb Amidation: The protected amino acid undergoes Weinreb amidation with N,O-dimethylhydroxylamine hydrochloride in the presence of N,N'-carbonyldiimidazole.
  4. Grignard Reaction: The resulting compound then reacts with an ethyl magnesium halide solution through a Grignard reaction.
  5. Aldol Reaction: Finally, an aldol reaction occurs with formaldehyde or paraformaldehyde to produce the carfilzomib intermediate compound .

This multi-step synthesis allows for high yields and relatively straightforward processing conditions, making it suitable for industrial production.

Molecular Structure Analysis

Structure

The molecular structure of Carfilzomib features an epoxyketone functional group that is crucial for its biological activity. The compound's structure can be represented by its chemical formula C40H57N5O7C_{40}H_{57}N_{5}O_{7} and molar mass of approximately 719.924 g/mol .

Data

  • IUPAC Name: Not explicitly provided but can be derived from its structure.
  • CAS Number: Not specified in the search results.
  • Chemical Properties: The compound exhibits significant protein binding (97%) and undergoes extensive metabolism, primarily through pathways involving cytochrome P450 enzymes .
Chemical Reactions Analysis

Reactions

Carfilzomib primarily functions through its ability to covalently bind to the proteasome's active site, specifically targeting the catalytic threonine residue of the p5 subunit. This irreversible binding inhibits the proteasomal degradation pathway, leading to an accumulation of regulatory proteins within cells.

Technical Details

The mechanism involves:

  • Formation of a stable covalent bond between Carfilzomib and the proteasome.
  • Inhibition of protein turnover, which disrupts cellular homeostasis and promotes apoptosis in malignant cells .
Mechanism of Action

Carfilzomib acts by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to:

  • Accumulation of polyubiquitinated proteins.
  • Induction of cell cycle arrest and apoptosis in cancer cells.
  • Minimal off-target effects compared to other proteasome inhibitors like bortezomib .

The specific binding affinity and selectivity towards proteasomal targets enhance its therapeutic profile, making it effective against multiple myeloma.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a powder or crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data not provided.

Chemical Properties

  • Stability: Carfilzomib exhibits stability under various conditions but may require specific formulations for optimal shelf life.
  • Reactivity: The epoxyketone moiety is reactive towards nucleophiles, which is essential for its mechanism of action .
Applications

Carfilzomib is primarily used in clinical settings for:

  • Treatment of multiple myeloma, especially in patients who have shown resistance to other therapies.
  • Research applications focusing on proteasome inhibition mechanisms and potential combination therapies to enhance efficacy against resistant cancer types.
Synthesis and Structural Design

Epoxyketone Pharmacophore Optimization in Carfilzomib Analogues

The epoxyketone warhead represents the catalytic core enabling (R,R)-epoxy leucine carfilzomib’s irreversible proteasome inhibition. This pharmacophore operates through a dual-alkylation mechanism: The nucleophilic N-terminal threonine (Thr1) of the proteasome’s β5 subunit initially attacks the less-hindered carbonyl carbon, forming a hemiketal intermediate. Subsequent epoxide ring opening by Thr1’s amine group creates a stable morpholino adduct, permanently disabling proteolytic activity [2] [6]. Optimization efforts focus on enhancing warhead reactivity while maintaining target specificity. Modifications include:

  • Steric and Electronic Tuning: Bulky P1 leucine groups (e.g., 4-methylpentanamide) enforce chymotrypsin-like (ChT-L) site specificity by occupying the S1 hydrophobic pocket. Electron-withdrawing groups adjacent to the epoxide increase electrophilicity but risk off-target reactivity [6].
  • Comparative Warhead Efficacy: Peptide aldehydes (e.g., MG-132) exhibit reversible inhibition and cross-reactivity with serine proteases. Boronate esters (e.g., bortezomib) show higher ChT-L specificity but reversible binding. Epoxyketones uniquely provide irreversible inhibition critical for sustained activity in resistant cancers [6] [7].

Table 1: Comparative Proteasome Inhibition Profiles of Key Warhead Types

Warhead ClassRepresentative CompoundIC₅₀ (ChT-L Activity)ReversibilityPrimary Selectivity
AldehydeMG-132~100 nMReversibleLow (Serine/Cysteine proteases)
Boronic AcidBortezomib~6 nMReversibleModerate (β5 subunit)
Epoxyketone(R,R)-Epoxy Leucine Cfz<1 nMIrreversibleHigh (β5 subunit)
α-KetoaldehydeCEP-1612~50 nMReversibleModerate

Stereochemical Influence of (R,R)-Configuration on Proteasome Binding Kinetics

The (R,R)-epoxy leucine configuration is non-negotiable for optimal target engagement. X-ray crystallography of human 20S proteasome complexes reveals that this stereochemistry positions the epoxide ring for ideal orbital alignment with Thr1Oγ (distance: 2.9 Å) and Thr1N (3.2 Å) [4]. Key stereospecific interactions include:

  • Hydrophobic Enclosure: The (R)-methyl group at the epoxy leucine P1′ site inserts into the S1′ subpocket of the β5 subunit, forming van der Waals contacts with Val31 and Ala49. The (S)-stereocenter at the P1 leucine engages the S3 pocket via π-alkyl interactions with Tyr169 [2] [4].
  • Resistance Mitigation: (S,S)-configured analogues exhibit >500-fold reduced potency in Cfz-resistant cell lines (e.g., RPMI8226-CfzR). The (R,R)-configuration minimizes recognition by efflux pumps (P-gp), as evidenced by restored sensitivity upon co-administration with P-gp inhibitors like reversin 121 [2]. Hydrogen-bonding networks between the (R,R)-epoxide oxygen and Thr21 backbone NH further stabilize the transition state, lowering the activation barrier for covalent adduct formation [6].

Solid-Phase Peptide Synthesis Methodologies for Tetrapeptide Backbones

The tetrapeptide backbone N-((S)-1-(((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide is constructed via Fmoc-based solid-phase peptide synthesis (SPPS) on Wang resin [3]. Critical steps involve:

  • Resin Loading and Sequential Coupling: Fmoc-Leu-OH anchors to the resin via esterification (DIC/HOBt activation). Subsequent couplings use Fmoc-Phe-OH → Fmoc-Leu-OH → Boc-(R)-EpoxyLeucine-OH with PyBOP/DIEA activation. Each coupling runs for 120 minutes in DMF at 25°C with real-time ninhydrin monitoring (<0.5% free amine threshold) [3].
  • Epoxy Leucine Incorporation: Boc-(R)-EpoxyLeucine-OH requires mild acidic conditions (20% TFA/DCM) for Boc deprotection to prevent epoxide ring opening. Coupling efficiency exceeds 98% when using HATU/DIEA in NMP [3] [5].

Table 2: SPPS Parameters for Tetrapeptide Assembly

Residue PositionAmino AcidCoupling ReagentDeprotection AgentCoupling TimeYield
C-terminalFmoc-Leu-OHDIC/HOBt20% Piperidine/DMF90 min99%
P3Fmoc-Phe-OHPyBOP/DIEA20% Piperidine/DMF120 min98%
P2Fmoc-Leu-OHHATU/DIEA20% Piperidine/DMF120 min97%
P1'Boc-(R)-EpoxyLeucine-OHHATU/DIEA20% TFA/DCM150 min95%

Post-Synthetic Modifications Targeting P1′ Binding Sites

Strategic modifications at the P1′ site (epoxy leucine moiety) enhance proteasome binding and overcome resistance:

  • Hydroxyl Substituent Effects: Introducing a β-hydroxyl group at the P1′ position (Compound 9 in [2]) increases cytotoxicity 35-fold in Cfz-resistant RPMI8226 cells (IC₅₀: 18 nM vs. parental 0.5 nM). The hydroxyl group forms a critical hydrogen bond with Ala50 backbone carbonyl, compensating for P-gp-mediated efflux [2].
  • Alkyl/Aryl Extensions: Ethyl and benzyl ether derivatives (Compounds 10–12) exhibit diminished activity due to steric clash with Tyr59. Optimal steric tolerance is confirmed via molecular dynamics: substituents >50 ų reduce binding affinity by >3 kcal/mol [2].

Comparative Analysis of Morpholino Acetamido Group Integration Strategies

The morpholino acetamido group at the N-terminus (S-configuration) governs solubility and S4 pocket engagement. Two synthesis routes dominate:

  • Late-Stage Coupling: Morpholino acetic acid couples to the deprotected N-terminal leucine post-SPPS cleavage (HATU/DIEA, DMF, 0°→25°C, 12h). Yields reach 85% but risk epoxide hydrolysis during extended reaction times [1] [3].
  • Pre-Synthesis Fmoc Protection: Fmoc-2-(morpholino)acetic acid incorporates during SPPS. This method ensures 94% purity but requires inert atmosphere handling to prevent diketopiperazine formation at the Leu-Morpholino junction [1].

Table 3: Morpholino Acetamido Installation Efficiency

StrategyReaction ConditionsPurityOverall YieldKey Limitation
Late-Stage Solution-PhaseHATU/DIEA, DMF, 12h, 25°C85%78%Epoxide ring opening (<5%)
On-Resin Fmoc CouplingPyBOP/DIEA, NMP, 2h, 25°C94%91%Diketopiperazine formation (3%)

Properties

Product Name

(R,R)-Epoxy Leucine Carfilzomib

IUPAC Name

(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40-/m1/s1

InChI Key

BLMPQMFVWMYDKT-BZSRRHAESA-N

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.